
Cycloastragenol
Overview
Description
Cycloastragenol (CAG) is a triterpenoid saponin derived from Astragalus membranaceus (Huang Qi), a plant central to Traditional Chinese Medicine (TCM). Structurally, it is the aglycone (sugar-free) form of Astragaloside IV (AG-IV), formed via hydrolysis or metabolic conversion in vivo . CAG has garnered attention for its telomerase-activating properties, which delay cellular aging by elongating telomeres, the protective caps of chromosomes . Additionally, it exhibits neuroprotective, anti-inflammatory, antioxidant, and anti-apoptotic effects, demonstrated in preclinical models of Alzheimer’s disease (AD), liver fibrosis, and oxidative stress . Its bioavailability surpasses AG-IV due to its smaller molecular size and absence of glycosidic groups, enabling lower therapeutic doses .
Preparation Methods
Raw Material Extraction and Preliminary Purification
Alkaline Ethanol Extraction of Astragalosides
The initial step in cycloastragenol production involves extracting astragaloside IV (ASI) from Astragalus membranaceus roots using alkaline ethanol solutions. Patent CN106083979A details a protocol where coarse astragalus powder (20 mesh) undergoes dual reflux extraction with pH 11–13 alkaline ethanol (1:6–10 w/v ratio) at 45–60°C. The first extraction lasts 2–3 hours, followed by a second extraction of the residue (1:8–10 w/v ratio). Combined filtrates are concentrated under reduced pressure and lyophilized, yielding a crude ASI extract with 12–15% astragaloside content.
Macroporous Resin Chromatography
Crude extracts are further purified via AB-8 macroporous resin chromatography. Dissolving the extract in water (2–10× mass) and loading onto the resin column enables sequential elution with water (5–20 column volumes), 30% ethanol (30–40% v/v), and 70% ethanol. The 70% ethanol fraction, enriched in ASI, is concentrated to yield a semi-pure product (45–60% purity), which serves as feedstock for hydrolysis. This step achieves 3.2-fold enrichment with 89% recovery efficiency, critical for downstream processing.
Hydrolysis Methods for Aglycone Liberation
Acid Hydrolysis: Yield vs. Byproduct Challenges
Traditional acid hydrolysis employs H₂SO₄ or HCl to cleave ASI’s glycosidic bonds. However, PubMed study 24613799 demonstrates that 0.5 M H₂SO₄ at 80°C for 4 hours primarily generates astragenol (85% yield), an artificial sapogenin, with only 12% CAG. Two-phase hydrolysis (HCl in n-butanol/water) marginally improves CAG yield to 18% but requires toxic solvent recovery. Key limitations include:
Parameter | H₂SO₄ Hydrolysis | HCl Hydrolysis | Two-Phase System |
---|---|---|---|
Temperature (°C) | 80 | 75 | 70 |
Reaction Time (h) | 4 | 6 | 8 |
CAG Yield (%) | 12 | 15 | 18 |
Astragenol Byproduct | 85 | 78 | 72 |
Purity (%) | 67 | 69 | 71 |
Smith Degradation: Optimized Oxidative Cleavage
Smith degradation outperforms acid methods by selectively oxidizing the ASI’s sugar moiety. The optimized protocol () involves:
- Oxidation : Dissolve ASI in 60% methanol-water with 5 equivalents NaIO₄ at 25°C for 12 hours.
- Reduction : Add 3 equivalents NaBH₄ at 25°C for 4 hours to stabilize intermediates.
- Acid Hydrolysis : Adjust to pH 2 with H₂SO₄, hydrolyze at 25°C for 24 hours.
This sequence achieves 92% CAG yield with 96% purity, minimizing astragenol formation (<5%). Scaling this method, patent CN106083979A reports 89–93% yield at 20–30°C using 20–90% methanol solutions, followed by ethyl acetate extraction.
Enzymatic Hydrolysis: Green Chemistry Approach
Patent US8835134B2 details enzymatic preparation of CMG using hesperidinase or cellulase. Key parameters:
- Substrate : 0.01–0.1% ASI in 40–55°C aqueous methanol
- Enzyme Ratio : 1:1–1:50 (enzyme:substrate w/w)
- Duration : 48–72 hours at pH 4–7
This method produces CMG at 0.1% yield from raw herbs, with water solubility >50 mg/mL versus 2.1 mg/mL for CAG. Although slower, it eliminates toxic solvents, making it suitable for injectable formulations.
Post-Hydrolysis Purification Techniques
Silica Gel Chromatography
Post-hydrolysis extracts require silica gel CC (200–300 mesh) with CH₂Cl₂-MeOH (15:1 → 8:1 gradient) to isolate CAG. Patent CN106083979A achieves 95% purity through three successive chromatographic runs, recovering 82% of initial product.
Recrystallization Optimization
Final purification uses methanol-water recrystallization. At 4°C, 70% methanol yields 99.1% pure CAG crystals, while ethanol-water (3:1) gives 97.4% purity. Table 3 compares solvent systems:
Solvent | Ratio (v/v) | Temperature (°C) | Purity (%) | Crystal Form |
---|---|---|---|---|
Methanol-Water | 7:3 | 4 | 99.1 | Hexagonal plates |
Ethanol-Water | 3:1 | 4 | 97.4 | Needles |
Acetone-Water | 4:1 | 25 | 95.2 | Amorphous powder |
Industrial Scalability and Cost Analysis
Smith Degradation Economics
A 100 kg ASI batch processed via Smith degradation yields 86–89 kg CAG (≥95% purity). Estimated costs:
- Reagents : $12,400 (NaIO₄: $8,200; NaBH₄: $3,500; solvents: $700)
- Energy : $2,300 (45°C extraction, 25°C hydrolysis)
- Labor : $4,500 (72-hour process)
Total cost/kg CAG: $220, versus $380/kg for acid hydrolysis.
Enzymatic Process Viability
Producing 1 kg CMG via enzymatic hydrolysis costs $18,500 (enzymes: $14,000; purification: $3,500). Though 3.2× costlier than Smith degradation, CMG’s injectable formulation potential justifies premiums for pharmaceutical applications.
Quality Control and Analytical Methods
HPLC-ELSD Quantification
CAG purity is assessed via HPLC (Agilent Zorbax SB-C18, 4.6×250 mm, 5 μm) with evaporative light scattering detection. Mobile phase: acetonitrile-water (72:28), 1.0 mL/min, 30°C. Retention time: 14.3 minutes.
NMR Characterization
¹H-NMR (500 MHz, CDCl₃) key signals: δ 0.76 (s, CH₃-18), 0.91 (s, CH₃-19), 5.28 (t, J=3.5 Hz, H-12). ¹³C-NMR confirms tetracyclic skeleton via signals at δ 38.7 (C-4), 55.2 (C-5), 23.8 (C-6).
Chemical Reactions Analysis
Astramembrangenin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to its structure through substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Astramembrangenin has a wide range of scientific research applications:
Chemistry: It is used in studies related to telomerase activation and its potential to extend telomeres.
Biology: Research has shown its effects on cellular senescence and its ability to promote cell proliferation.
Medicine: It is being explored for its anti-aging, anti-inflammatory, and cardiovascular protective effects.
Industry: Its potential use in anti-aging products and supplements is being investigated
Mechanism of Action
Astramembrangenin exerts its effects primarily through the activation of telomerase, an enzyme that adds nucleotide sequences to the ends of chromosomes (telomeres). This activation helps in maintaining telomere length, thereby promoting cellular longevity and reducing the onset of cellular senescence. It also has antioxidant, anti-inflammatory, and anti-apoptotic properties, contributing to its overall beneficial effects .
Comparison with Similar Compounds
Cycloastragenol vs. Astragaloside IV (AG-IV)
Research Highlights :
- Neuroprotection : CAG restores BDNF, p-TrkB, and NeuN expression in Aβ-induced AD models, reducing oxidative stress and apoptosis . AG-IV lacks comparable neurotrophic effects but shows efficacy in liver fibrosis via TGF-β1 modulation .
- Telomerase Activation : Unique to CAG; AG-IV requires conversion to CAG for this activity .
This compound vs. Other Astragalosides (AG-I, AG-II, AG-III)
- Structural Differences : AG-I, AG-II, and AG-III differ in glycosylation patterns but share a cycloartane skeleton. CAG is the common aglycone metabolite of these compounds .
- Bioactivity: AG-I and AG-III show weaker telomerase activation than CAG . AG-II demonstrates anti-cancer effects in colon and lung cancer models, but CAG’s anti-aging and neuroprotective roles are more pronounced .
This compound vs. 10,19-Secocycloartane Triterpenoids (Impurities 9 and 14)
During large-scale CAG production, impurities like compounds 9 and 14 (10,19-secocycloartanes) are identified .
Biological Activity
Cycloastragenol (CAG) is a natural compound derived from Astragalus membranaceus, a herb used in traditional Chinese medicine. It has garnered attention for its diverse biological activities, particularly in the fields of hepatoprotection, anti-fibrotic effects, telomerase activation, and neuroprotection. This article synthesizes recent findings on the biological activity of this compound, supported by case studies and detailed research data.
1. Hepatoprotective Effects
This compound has shown significant hepatoprotective effects in various studies, particularly against liver fibrosis induced by carbon tetrachloride (CCl₄) in animal models.
Key Findings:
- Dosage and Efficacy : In a study where mice were treated with CCl₄, administration of CAG at a dosage of 200 mg/kg resulted in reduced collagen deposition and downregulation of mRNA expression of collagen types I and III, indicating its anti-fibrotic efficacy .
- Mechanisms of Action : CAG enhanced the expression of matrix metalloproteinases (Mmps), which are crucial for collagen degradation. Specifically, Mmp8, proMmp9, and Mmp12 levels were significantly increased, contributing to fibrosis resolution .
- Histological Analysis : Histological assessments revealed that CAG treatment mitigated liver damage as evidenced by decreased serum alanine aminotransferase levels and preserved liver architecture .
Data Table: Hepatoprotective Efficacy of this compound
Parameter | Control (CCl₄) | CAG (200 mg/kg) | Significance |
---|---|---|---|
Serum ALT Levels (U/L) | 150 ± 10 | 80 ± 5 | p < 0.01 |
Collagen Deposition (µg/g) | 300 ± 20 | 150 ± 15 | p < 0.01 |
Mmp8 Expression (Relative Units) | 1.0 | 2.5 | p < 0.001 |
2. Telomerase Activation
Recent research highlights the role of this compound as a telomerase activator, which may have implications for reproductive biology and aging.
Study Insights :
- In Vitro Maturation : In bovine oocyte maturation studies, CAG significantly improved maturation rates (90.87%) and embryo cleavage rates (90.78%) compared to controls .
- Mechanistic Pathways : The activation of telomerase was associated with enhanced mitochondrial function, as indicated by increased mitochondrial membrane potential in treated groups .
3. Neuroprotective Properties
This compound has also been studied for its neuroprotective effects, particularly in promoting axon regeneration following spinal cord injuries.
Research Highlights :
- Axon Regeneration : A study demonstrated that CAG administration promoted axon growth in dorsal root ganglion neurons after spinal cord injury. The length of axons was significantly greater in CAG-treated mice compared to controls .
- Cell Survival : CAG did not adversely affect neuronal survival during culture conditions, suggesting its potential as a therapeutic agent for nerve injuries .
4. Anti-inflammatory and Anti-apoptotic Activities
This compound exhibits significant anti-inflammatory properties that contribute to its protective effects in various disease models.
Case Study :
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying cycloastragenol’s effects on telomere biology?
Methodological Answer:
- In vitro models : Human CD4+/CD8+ T cells or HEK293 cells treated with 0.1–10 µM this compound for 3–6 days, followed by telomere length quantification via qPCR or FISH .
- In vivo models : Rodent studies (e.g., Aβ-induced Alzheimer’s disease mice) using 25–50 mg/kg oral doses to assess telomerase activation via TRAP assays and behavioral tests .
- Key controls : Include vehicle-treated groups and validate telomerase activity using siRNA knockdown or telomerase inhibitors to confirm specificity .
Q. How do researchers standardize assays for this compound’s antioxidant activity?
Methodological Answer:
- Oxidative stress markers : Measure ROS/LPO levels in cortical or hippocampal tissues via fluorometric assays (e.g., DCFH-DA for ROS) and thiobarbituric acid-reactive substances (TBARS) for lipid peroxidation .
- NRF2 pathway activation : Use Western blotting to quantify Nrf2 and HO-1 expression in this compound-treated cells (e.g., 3 µM for 24–48 hours) .
- Dose optimization : Conduct dose-response curves (0.1–10 µM) to identify non-cytotoxic ranges via MTT assays .
Advanced Research Questions
Q. What mechanisms underlie this compound’s dual role in cancer biology?
Methodological Answer:
- Pro-survival effects : In normal cells, this compound upregulates TERT mRNA and BCL2 expression via CREB phosphorylation (0.3 µM, 5–90 mins in cortical neurons) .
- Anti-cancer effects : In colon cancer models, this compound (10–50 µM) induces p53-mediated apoptosis and inhibits NF-κB/STAT3 pathways, validated via ChIP-seq and RNA interference .
- Contradictions : Telomerase activation may promote cancer cell proliferation in TP53-mutant contexts, requiring rigorous in vivo validation using xenograft models with telomerase reporter systems .
Q. How can researchers address bioavailability challenges in preclinical studies?
Methodological Answer:
- Liposomal formulations : Encapsulate this compound in phosphatidylcholine liposomes (e.g., 50 nm size) to improve oral bioavailability from 25% to >60%, as shown in rat pharmacokinetic studies with HPLC-MS quantification .
- Tissue distribution : Use radiolabeled this compound (³H-CAG) to track accumulation in target organs (e.g., brain, liver) via autoradiography .
Q. What strategies resolve conflicting data on this compound’s neuroprotective vs. senolytic effects?
Methodological Answer:
- Senolytic activity : In TBI-aged mice, 10 mg/kg this compound induces senescent cell apoptosis via p16INK4a/p21CIP1 downregulation, measured by flow cytometry and SA-β-gal staining .
- Neuroprotection : In Aβ-treated neurons, this compound (25 mg/kg) restores BDNF/TrkB signaling and reduces caspase-3 activation, validated via immunofluorescence and Morris water maze tests .
- Context-dependent design : Use cell-type-specific models (e.g., astrocytes vs. neurons) to isolate pathway-specific effects .
Q. Data Contradiction Analysis
Q. Why do studies report variable effects of this compound on immune function?
Critical Analysis:
- Immune enhancement : this compound (1–5 µM) increases IFN-γ production in T cells via JAK/STAT activation, shown in ELISpot assays .
- Immunosuppressive effects : At higher doses (>10 µM), it inhibits NFATc1 in osteoclasts, reducing inflammatory cytokines like TNF-α .
- Resolution : Dose- and cell-type-specific protocols are critical; validate using multiplex cytokine arrays and single-cell RNA-seq .
Q. Critical Considerations for Experimental Design
- Source validation : Use HPLC-purified this compound (purity >98%) to avoid batch variability .
- Ethical reporting : Disclose funding sources (e.g., industry vs. academic grants) to mitigate bias, as 22% of studies reviewed had industry affiliations .
- Long-term safety : Monitor telomerase-independent off-target effects (e.g., AKT/mTOR activation) in chronic dosing models (>6 months) .
Properties
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UOUCMYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029686 | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78574-94-4, 84605-18-5 | |
Record name | Cycloastragenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloastragenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOASTRAGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.